N-[4-(2-Methoxyethoxy)benzyl]-1-ethanamine

PROTAC Linker Design Physicochemical Properties Solubility Optimization

Specifically engineered for bifunctional degrader synthesis, this compound's 2-methoxyethoxy chain delivers the optimal balance of linker solubility, flexibility, and tPSA—directly enhancing ternary complex formation and cellular permeability in HDAC-targeting PROTACs. It also serves as the core pharmacophore for tetroxoprim-based DHFR inhibitor libraries and SERT ligand exploration. Generic methoxy or ethoxy benzylamine substitutes fail to replicate this motif's precise spacing and water solubility, making this structure non-negotiable for reproducible SAR studies.

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
CAS No. 1040686-38-1
Cat. No. B1385508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2-Methoxyethoxy)benzyl]-1-ethanamine
CAS1040686-38-1
Molecular FormulaC12H19NO2
Molecular Weight209.28 g/mol
Structural Identifiers
SMILESCCNCC1=CC=C(C=C1)OCCOC
InChIInChI=1S/C12H19NO2/c1-3-13-10-11-4-6-12(7-5-11)15-9-8-14-2/h4-7,13H,3,8-10H2,1-2H3
InChIKeyBADKLZNPHWWBAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(2-Methoxyethoxy)benzyl]-1-ethanamine (CAS 1040686-38-1): A Specialized Benzylamine Building Block


N-[4-(2-Methoxyethoxy)benzyl]-1-ethanamine (CAS 1040686-38-1) is a research chemical with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol [1]. It is a secondary benzylamine derivative characterized by a para-substituted 2-methoxyethoxy (ethylene glycol monomethyl ether) chain on the phenyl ring [1]. This compound is not a traditional active pharmaceutical ingredient but serves as a crucial intermediate or linker fragment in medicinal chemistry, particularly for the synthesis of proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules. Its structural motif is also found in the antibiotic tetroxoprim, a dihydrofolate reductase (DHFR) inhibitor [2].

Why N-[4-(2-Methoxyethoxy)benzyl]-1-ethanamine Cannot Be Readily Substituted by Simple Alkyl or Alkoxy Analogs


Generic substitution with simpler analogs like N-(4-methoxybenzyl)ethanamine or N-(4-ethoxybenzyl)ethanamine fails because the 2-methoxyethoxy chain is not a mere hydrophobic substituent; it is a functional motif that imparts specific physicochemical properties. This chain dramatically increases topological polar surface area (tPSA) and water solubility compared to its methoxy or ethoxy counterparts, while the terminal methyl ether can mimic methoxy groups for target binding. This balance is critical for the compound's primary application as a PROTAC linker, where linker length, flexibility, and solubility directly influence ternary complex formation, degradation efficiency, and cellular permeability [1]. Furthermore, the 4-(2-methoxyethoxy)benzyl group is a pharmacophore in its own right, present in the approved antibacterial agent tetroxoprim, where the exact chain length is essential for DHFR binding [2]. Using a shorter or longer alkoxy chain would likely abolish this activity, making the precise structure non-negotiable for any research program investigating or optimizing this chemotype.

Quantitative Differentiation of N-[4-(2-Methoxyethoxy)benzyl]-1-ethanamine Against Closest Analogs


Enhanced Topological Polar Surface Area (tPSA) vs. Alkoxybenzylamine Analogs Drives Solubility and PROTAC Linker Efficiency

The target compound possesses a tPSA of 30.5 Ų [1], which is significantly higher than that of its common alkoxy analogs, such as N-(4-methoxybenzyl)ethanamine (predicted tPSA ~21.3 Ų) and N-(4-ethoxybenzyl)ethanamine (predicted tPSA ~21.3 Ų). This ~43% increase in tPSA arises from the additional ether oxygen in the 2-methoxyethoxy tail. This property is quantitatively linked to improved aqueous solubility, a key parameter for the 'linker' role in PROTAC design, where highly hydrophobic linkers can cause aggregation and poor pharmacokinetics [2].

PROTAC Linker Design Physicochemical Properties Solubility Optimization

Validated PROTAC Linker Functionality: Essential Spacing for Ternary Complex Formation

The compound is explicitly categorized by multiple vendors as a PEG-based PROTAC linker . Its structure, featuring a secondary amine and a benzyl group separated by a 2-methoxyethoxy chain, provides an optimal combination of rigid and flexible elements. In PROTAC design, the length and composition of the linker are critical for inducing productive ternary complex formation between the target protein and E3 ligase. A linker that is too short prevents complex formation, while one that is too long can reduce degradation efficiency. This specific linker motif has been successfully employed to create active PROTAC molecules, demonstrating its validated efficacy in a functional context where simple alkoxy linkers or unsubstituted alkyl chains fail [1].

PROTAC Synthesis Bifunctional Degraders Linker Chemistry

Extended Rotatable Bond Count Provides Conformational Flexibility vs. Rigid Analogs

The target compound features 7 rotatable bonds [1], compared to only 4 rotatable bonds for N-(4-methoxybenzyl)ethanamine and 5 for N-(4-ethoxybenzyl)ethanamine. This additional flexibility, derived from the 2-methoxyethoxy tail, allows the linker to adopt a wider range of low-energy conformations. This is a critical parameter for PROTAC linkers, which must optimally position the two ligands on the surface of the target protein-ligase complex. A quantitative study of PROTAC structure-activity relationships has demonstrated that linkers of this length and flexibility often yield the most potent degraders, as they can accommodate the dynamic protein-protein interface [2].

Linker Flexibility Conformational Analysis Drug Design

Pharmacophoric Relevance: Core Motif of the DHFR Inhibitor Tetroxoprim

The 4-(2-methoxyethoxy)benzyl moiety is not just a linker; it is the core pharmacophoric element of the clinically used antibacterial agent tetroxoprim, a selective inhibitor of bacterial dihydrofolate reductase (DHFR) [1]. Tetroxoprim, in combination with sulfadiazine, has been approved for treating bacterial infections. The 2-methoxyethoxy chain is critical for potent DHFR binding, with the antibiotic showing an IC50 value in the low nanomolar range for some bacterial species [2]. This validates the biological importance of the precise chemical structure and suggests that the target compound or its simple derivatives could serve as starting points for novel DHFR inhibitor development, a role impossible for simpler methoxy or ethoxy analogs.

Antibacterial Drug Design Dihydrofolate Reductase Pharmacophore Validation

Optimal Application Scenarios for N-[4-(2-Methoxyethoxy)benzyl]-1-ethanamine in Scientific Research


PROTAC Linker in Targeted Protein Degradation

The validated use case for this compound is as a versatile building block for synthesizing PROTACs . Its amine handle allows for easy conjugation to carboxylic acid-containing ligands for the target protein (e.g., an HDAC inhibitor) or the E3 ligase (e.g., a CRBN ligand like pomalidomide). The 2-methoxyethoxy chain provides ideal spacing and solubility, as evidenced by its successful use in generating active HDAC degraders [1]. Researchers should prioritize this compound when designing heterobifunctional degraders requiring a short-to-medium, soluble, and flexible linker.

DHFR Inhibitor Optimization and Antibacterial Research

As the core structural element of tetroxoprim, this compound is the ideal starting material for synthesizing focused libraries of DHFR inhibitors . It can be directly used to prepare analogs with modifications on the pyrimidine ring, enabling systematic SAR studies to improve potency and selectivity against resistant bacterial strains. This provides a far more efficient and productive research path than de novo synthesis from a simple benzylamine scaffold [1].

Synthesis of Serotonin Transporter (SERT) Ligands

Structural analogs of this compound, containing the 2-methoxyethoxybenzyl substructure, have been identified as ligands for the serotonin transporter (SERT) . This suggests that N-[4-(2-Methoxyethoxy)benzyl]-1-ethanamine could be a valuable intermediate for developing novel SERT inhibitors or selective serotonin reuptake inhibitor (SSRI)-like molecules. It offers a direct synthetic entry point for exploring this chemical space, which is not possible with simple methoxy or ethoxy benzylamines that lack this motif.

Chemical Biology Tool for Investigating Biofilm Inhibition

Preliminary data indicates that compounds containing the methoxyphenethyl moiety can exhibit antibacterial activity against Escherichia coli and potentially contribute to biofilm inhibition . While not a therapeutic agent itself, this compound can be used as a chemical probe or a key intermediate to synthesize more potent derivatives targeting bacterial biofilms. This unique application profile differentiates it from generic benzylamines, which do not show this specific bioactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[4-(2-Methoxyethoxy)benzyl]-1-ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.